

# N-Formyl-L-proline Ki value determination

## PYCR1

Author: Smolecule Technical Support Team. Date: February 2026

### Compound Focus: 1-Formyl-L-proline

CAS No.: 67985-73-3

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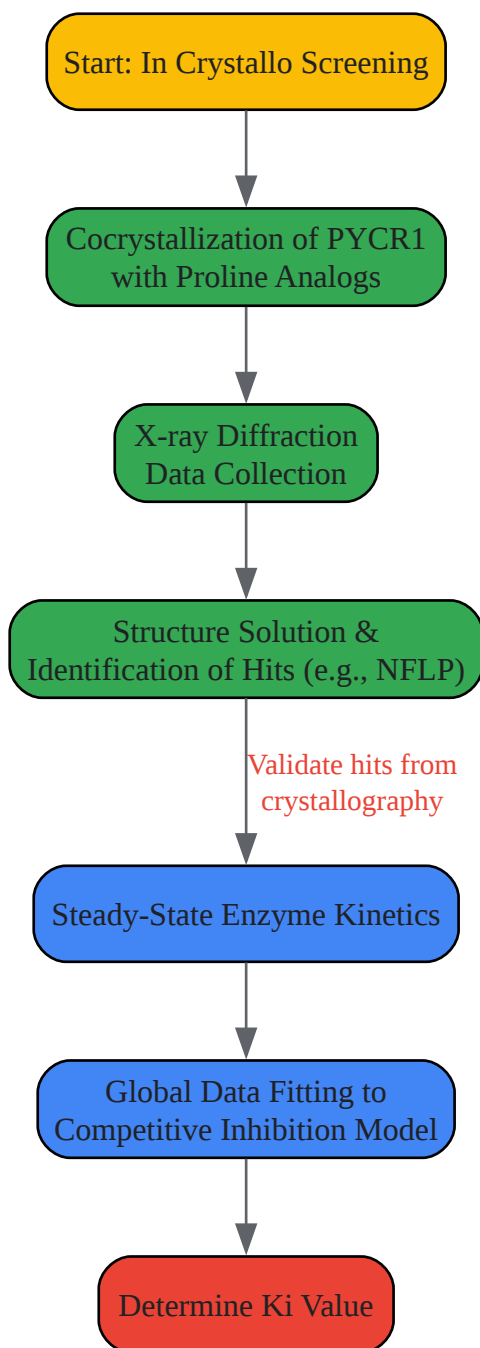
## Comparison of PYCR1 Inhibitors

Inhibitor Name	Inhibition Constant (K <sub>i</sub> )	Mechanism of Action	Experimental Evidence	Key Findings/Context
N-Formyl-L-proline (NFLP)	100 μM [1] [2]	Competitive with P5C [1]	X-ray crystallography, Enzyme kinetics, Cell-based assays [1] [2]	First validated chemical probe; induces conformational changes in PYCR1 active site [1].
L-Thiazolidine-2-carboxylate (L-T2C)	400 μM [1] [2]	Competitive with P5C [1]	X-ray crystallography, Enzyme kinetics [1]	--
L-Thiazolidine-4-carboxylate (L-T4C)	600 μM [1] [2]	Competitive with P5C [1]	X-ray crystallography, Enzyme kinetics [1]	--

Inhibitor Name	Inhibition Constant (K <sub>i</sub> )	Mechanism of Action	Experimental Evidence	Key Findings/Context
Cyclopentanecarboxylate (CPC)	1,193 μM (~1.2 mM) [1]	Competitive with P5C [1]	X-ray crystallography, Enzyme kinetics [1]	--
L-Tetrahydro-2-furoic acid (THFA)	2,249 μM (~2.2 mM) [1]	Competitive with P5C [1]	X-ray crystallography, Enzyme kinetics [1]	--
(S)-tetrahydro-2H-pyran-2-carboxylic acid	70 μM (K <sub>i</sub> , app) [3]	Not specified	X-ray crystallography, Enzyme kinetics [3]	Reported in a 2024 screening; more specific for PYCR1 over other isoforms than NFLP [3].
Novel Fragment Inhibitors	Lower apparent IC <sub>50</sub> than NFLP [4]	Blocks both P5C and NAD(P)H sites [4]	Docking-guided X-ray crystallography [4]	Reported in 2024; represents a new class of inhibitors beyond proline analogs [4].

## Experimental Protocol for K<sub>i</sub> Determination

The K<sub>i</sub> value for N-Formyl-L-proline was rigorously determined through a combination of structural and kinetic methods. The workflow below outlines the key experimental steps.



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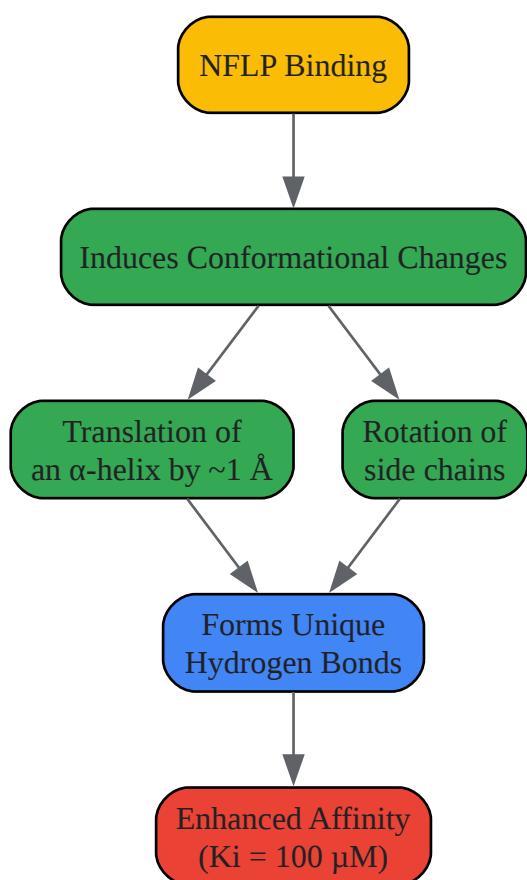
The key steps involved are:

- **Primary Screening via X-ray Crystallography:** Researchers screened 27 commercially available proline analogs using **X-ray crystallography** as the primary method. Crystals of human PYCR1 were grown in the presence of each compound. The analysis of electron density maps directly revealed which compounds bound to the enzyme's active site [1].

- **Steady-State Kinetic Assays:** The initial hits from crystallography were validated using **enzyme activity assays**. The reaction rate of PYCR1 was measured with varying concentrations of its substrate, P5C, and fixed concentrations of the cofactor NADH, both in the presence and absence of the inhibitor [1] [2].
- **Data Analysis and  $K_i$  Calculation:** Because the inhibitors were found to bind in the P5C/proline binding site, the data were fit globally to a **competitive inhibition model**. This analysis yielded the inhibition constant ( $K_i$ ) for each compound, with NFLP showing the strongest potency at 100  $\mu\text{M}$  [1] [2].

## Structural Binding Mechanism of NFLP

The high-resolution crystal structure of the PYCR1-NFLP complex (PDB ID: 6XP0) provides the structural rationale for its inhibitory strength [5] [1]. The diagram below illustrates the conformational changes and key interactions.



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Unlike other proline analogs, the binding of NFLP is accompanied by **unique conformational changes** in the PYCR1 active site, including the translation of an  $\alpha$ -helix by about 1 Å and the rotation of specific amino acid side chains. These changes allow the formyl group of NFLP to form additional hydrogen bonds with the enzyme, which explains its higher affinity compared to other screened analogs [1].

## Cellular Activity and Research Applications

Beyond biochemical assays, NFLP has demonstrated efficacy in a biological context, validating PYCR1 as a therapeutic target:

- **Inhibition of De Novo Proline Biosynthesis:** In MCF10A H-RASV12 breast cancer cells (a model dependent on the proline cycle), treatment with NFLP was shown via  $^{13}\text{C}$  tracer analysis to specifically inhibit the *de novo* synthesis of proline [1] [2].
- **Impairment of Cancer Cell Growth:** The same study showed that NFLP treatment led to a **~50% reduction in spheroidal growth** of the breast cancer cells, effectively phenocopying the effects of PYCR1 gene knockdown [1] [2].

## Research Implications and Newer Developments

N-Formyl-L-proline currently serves as the **first validated chemical probe** for PYCR1, providing a crucial tool for studying the role of the proline cycle in cancer metabolism [1] [2]. However, research is evolving rapidly:

- **Specificity Consideration:** Some early proline analog inhibitors, like thiazolidine-2-carboxylate, can also inhibit the related enzyme PRODH, which may limit their use as specific probes [4].
- **Next-Generation Inhibitors:** Recent fragment-based screening approaches have identified novel compounds that bind to both the P5C pocket and the NAD(P)H coenzyme site. Some of these show **lower IC<sub>50</sub> values than NFLP**, representing promising leads for future drug discovery [4].

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## References

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To cite this document: Smolecule. [N-Formyl-L-proline Ki value determination PYCR1]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3716216#n-formyl-l-proline-ki-value-determination-pycr1>]

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